N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

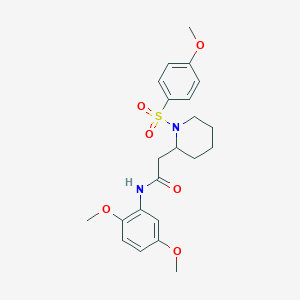

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and an acetamide-linked 2,5-dimethoxyphenyl moiety. This compound combines structural motifs common in bioactive molecules, including methoxy groups (implicated in pharmacokinetic modulation) and sulfonamide/piperidine moieties (associated with receptor binding and CNS activity).

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-28-17-7-10-19(11-8-17)31(26,27)24-13-5-4-6-16(24)14-22(25)23-20-15-18(29-2)9-12-21(20)30-3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQOPOWBAYECRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxy Groups: Methoxy groups are introduced onto the phenyl rings through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Final Coupling Reaction: The final step involves coupling the piperidine derivative with the methoxy-substituted phenyl acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related acetamides and piperidine derivatives are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Bioactivity :

- The 2,5-dimethoxyphenyl group is a shared feature in Midodrine and the target compound, but its linkage to a piperidine-sulfonyl group in the latter suggests divergent receptor targets (e.g., serotonin vs. adrenergic) .

- Sulfonamide-piperidine derivatives (e.g., 9a) show enhanced protein binding due to sulfonyl electronegativity, a trait likely present in the target compound .

Pharmacokinetic Considerations: Compared to benzothiazole analogs (), the target compound’s piperidine-sulfonyl group may improve lipid solubility and CNS penetration, similar to opioid analogs like Ocfentanil . Midodrine’s hydrophilic aminoethanol linker restricts it to peripheral action, whereas the target compound’s lipophilic groups (methoxy, sulfonyl) suggest broader tissue distribution .

Synthetic Challenges :

- The target compound’s synthesis likely involves multi-step sulfonylation and amidation, similar to methods in (precipitation with cold water) and (acetic anhydride-mediated acetylation). By contrast, benzothiazole derivatives require heterocyclic ring formation, increasing synthetic complexity .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

The compound can be synthesized through various chemical reactions involving piperidine derivatives and methoxy-substituted phenyl groups. The general synthetic pathway involves the reaction of 2,5-dimethoxyphenyl acetamide with a sulfonamide derivative containing a piperidine moiety. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of related compounds, indicating that modifications in the molecular structure can enhance efficacy against various pathogens. For instance, derivatives with similar sulfonamide groups showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

| Compound | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| 7b | 0.22 | Yes |

| 4a | 0.25 | Yes |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been studied for its potential as a PTP1B inhibitor. PTP1B is a critical target in diabetes and obesity management due to its role in insulin signaling pathways. Computational methods have predicted that modifications to the core structure can improve binding affinity to PTP1B, potentially leading to enhanced glucose uptake in hepatocytes .

Key Findings:

- Binding Affinity: The compound exhibits promising binding interactions with PTP1B, which could lead to enhanced insulin sensitivity.

- In Vivo Studies: Preliminary studies on animal models indicated improvements in glucose tolerance and insulin levels following treatment with related sulfonamide derivatives.

Case Study 1: Efficacy in Diabetic Models

A study evaluated the effects of a structurally similar compound on diabetic rats. The findings showed that treatment led to significant reductions in blood glucose levels and improvements in lipid profiles. The mechanism was attributed to enhanced insulin receptor phosphorylation and modulation of key genes involved in insulin signaling such as IRS1 and PPAR-α .

Case Study 2: Antimicrobial Synergy

Another investigation focused on the synergistic effects of N-(2,5-dimethoxyphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide when combined with conventional antibiotics like ciprofloxacin. Results indicated that the combination therapy significantly reduced bacterial load compared to monotherapy, highlighting its potential as an adjunct treatment for resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.